molecular formula C10H8N2O2 B1331440 1-(3-nitrophenyl)-1H-pyrrole CAS No. 4310-42-3

1-(3-nitrophenyl)-1H-pyrrole

Cat. No.: B1331440
CAS No.: 4310-42-3
M. Wt: 188.18 g/mol
InChI Key: GTWSUEQDVMZTRP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrrole is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic compound composed of a nitro group attached to a phenyl ring and a pyrrole ring. It is a highly reactive compound and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Electrochemical and Optical Properties

  • 1-(3-nitrophenyl)-1H-pyrrole derivatives exhibit significant electrochromic properties, making them suitable for electrochromic devices. These materials can change colors under electrical stimulation, useful in applications like smart windows and displays (Variş et al., 2006).

Nonlinear Optical Applications

  • Pyrrole-based hydrazone organic nonlinear optical crystals, including derivatives of this compound, have been synthesized, showing significant macroscopic nonlinearity. These materials are promising for applications in optical communication and laser technology (Kwon et al., 2008).

Thermochemical Properties

  • The thermochemistry of (nitrophenyl)pyrroles, including this compound, has been investigated, providing insights into their stability and reactivity. Such data are crucial for the development of pyrrole-based materials in various chemical processes (Santos & Silva, 2010).

Anion Binding and Color Change

  • Nitrophenyl derivatives of pyrrole, like this compound, have been shown to bind anions and signal deprotonation through color change. This property is useful in sensor technologies for detecting specific ions or molecules (Camiolo et al., 2003).

Corrosion Inhibition

  • Some 1H-pyrrole derivatives, structurally related to this compound, act as effective corrosion inhibitors for metals in acidic environments. Understanding these properties can aid in developing new materials for corrosion protection (Zarrouk et al., 2015).

Safety and Hazards

While specific safety and hazard data for 1-(3-nitrophenyl)-1H-pyrrole was not found, it’s important to handle all chemical substances with care. For instance, one should avoid breathing vapors, mist, or gas, and use personal protective equipment .

Future Directions

The future directions for 1-(3-nitrophenyl)-1H-pyrrole could involve further exploration of its diverse biological and clinical applications . Additionally, the development of more efficient synthesis methods and the investigation of its potential uses in various industries could be areas of interest .

Properties

IUPAC Name

1-(3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSUEQDVMZTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297606
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4310-42-3
Record name 4310-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitroaniline (15 g, 0.11 mmol), 2,5-dimethoxytetrahydrofuran (42 ml, 0.33 mol) and a catalytic amount of pTSA in dry toluene (150 ml) is heated to reflux for 2 hours. After cooling the mixture is concentrated under reduced pressure and the residue is purified by column-chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent. Yield: 16 g (78%). Mp 65-70° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione impact Kalirin activity in smooth muscle cells?

A1: The research paper states that this compound-2,5-dione acts as a Kalirin Rho-guanine nucleotide exchange factor -1 inhibitor []. While the precise mechanism of inhibition isn't detailed in this study, the result of this inhibition is a decrease in Rac1 activation in smooth muscle cells. This suggests that this compound-2,5-dione likely interferes with the interaction between Kalirin and Rac1, preventing Kalirin from performing its guanine nucleotide exchange factor activity specifically on Rac1. This subsequently affects downstream signaling pathways, including those involved in cell migration and proliferation.

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